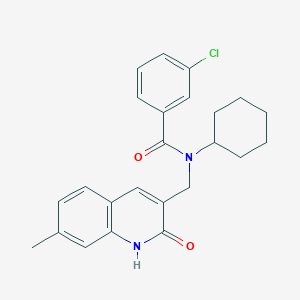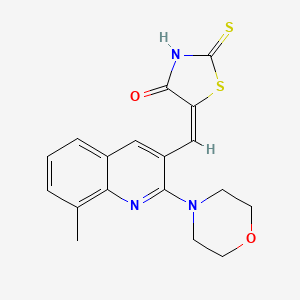
(E)-5-((8-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-((8-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MMTT or MMTT-1 and has been synthesized using different methods.
作用机制
The mechanism of action of MMTT-1 is not fully understood, but studies have suggested that it can interact with different cellular targets, including DNA and proteins. MMTT-1 has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA repair. MMTT-1 has also been shown to interact with proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects
Studies have shown that MMTT-1 can have different biochemical and physiological effects on cells. MMTT-1 has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. MMTT-1 has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to the inhibition of cell proliferation. MMTT-1 has also been shown to activate different signaling pathways involved in apoptosis, leading to the induction of cell death.
实验室实验的优点和局限性
MMTT-1 has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. MMTT-1 is also relatively stable and can be stored for long periods without degradation. However, MMTT-1 has some limitations for lab experiments, including its complex synthesis method and the need for careful monitoring of reaction conditions. MMTT-1 can also be toxic to cells at high concentrations, leading to cell death.
未来方向
There are several future directions for the study of MMTT-1. In the field of medicinal chemistry, MMTT-1 can be further studied for its potential as an anti-cancer agent and for its ability to protect against oxidative stress. MMTT-1 can also be studied for its potential as an anti-inflammatory agent and for its ability to modulate immune responses. In addition, the mechanism of action of MMTT-1 can be further elucidated, and new derivatives of MMTT-1 can be synthesized to improve its efficacy and reduce toxicity.
Conclusion
In conclusion, MMTT-1 is a synthetic compound that has shown potential applications in different fields of scientific research. MMTT-1 can be synthesized using different methods and has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and for its ability to protect against oxidative stress. MMTT-1 has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. However, MMTT-1 has some limitations for lab experiments, including its complex synthesis method and toxicity at high concentrations. There are several future directions for the study of MMTT-1, including further elucidation of its mechanism of action and the synthesis of new derivatives to improve its efficacy and reduce toxicity.
合成方法
MMTT-1 can be synthesized using different methods, including the reaction of 8-methyl-2-morpholinoquinoline-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a catalyst. Another method involves the reaction of 8-methyl-2-morpholinoquinoline-3-carbaldehyde with thiourea and thioacetic acid in the presence of a base. The synthesis of MMTT-1 is a complex process that requires careful monitoring of reaction conditions and purification steps to obtain a pure product.
科学研究应用
MMTT-1 has shown potential applications in different fields of scientific research. In the field of medicinal chemistry, MMTT-1 has been studied for its potential as an anti-cancer agent. Studies have shown that MMTT-1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of oncogenes. MMTT-1 has also been studied for its potential as an anti-inflammatory agent and for its ability to protect against oxidative stress in cells.
属性
IUPAC Name |
(5E)-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-3-2-4-12-9-13(10-14-17(22)20-18(24)25-14)16(19-15(11)12)21-5-7-23-8-6-21/h2-4,9-10H,5-8H2,1H3,(H,20,22,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFMYPMBFHBMO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)/C=C/4\C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
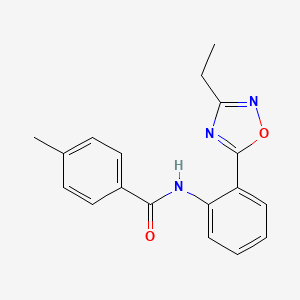
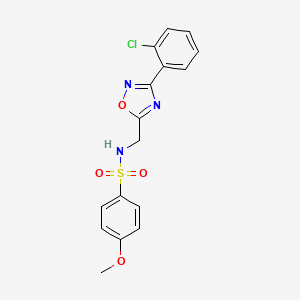
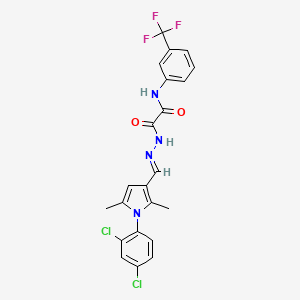
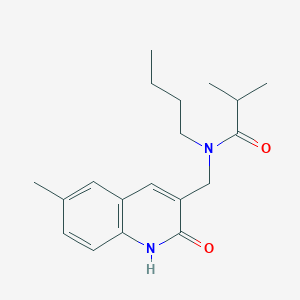
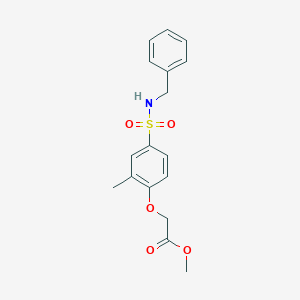
![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)

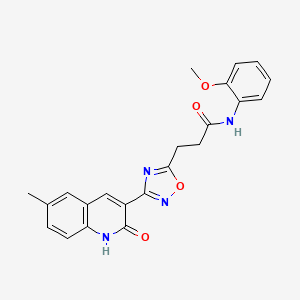
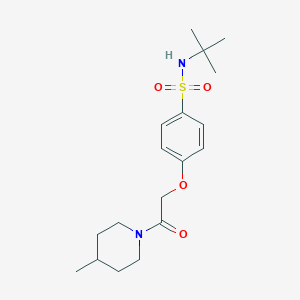
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)

